1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves several steps. Typically, the synthetic route includes the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the 2,4-dimethylphenyl and tetrahydroquinolinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can be compared with similar compounds such as:
- N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS Number: 955854-56-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological effects and mechanisms of action associated with this compound, highlighting research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N6O2 with a molecular weight of 456.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazin core with modifications that enhance its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyridazine compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Properties : The compound may possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth or pathogen survival.
- Receptor Modulation : Interaction with various receptors could lead to altered cellular responses that promote apoptosis in cancer cells or modulate immune responses against infections.
- Oxidative Stress Reduction : By acting as an antioxidant, the compound may protect cells from damage caused by reactive oxygen species (ROS).
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Enzyme inhibition | |
Antimicrobial | Receptor modulation | |
Neuroprotective | Oxidative stress reduction |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of pyrazolo[3,4-d]pyridazine derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest at G1 phase .
Case Study 2: Antimicrobial Effects
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Case Study 3: Neuroprotection
Research on neuroprotective effects revealed that similar compounds could reduce neuronal damage in models of oxidative stress by enhancing antioxidant defenses and inhibiting apoptotic pathways .
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-10-11-21(17(2)13-16)30-24-20(14-26-30)18(3)27-29(25(24)32)15-23(31)28-12-6-8-19-7-4-5-9-22(19)28/h4-5,7,9-11,13-14H,6,8,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFYHVSBHZXKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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